molecular formula C17H19N3S2 B456407 4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Cat. No. B456407
M. Wt: 329.5g/mol
InChI Key: CAWOEGSOGDTGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of benzenes.

Scientific Research Applications

Structural and Conformational Analysis

The compound has been a subject of interest for its structural and conformational properties. In a study by Karayel and Oezbey, advanced techniques like X-ray diffraction and molecular modeling were used to investigate the structural and conformational features of a closely related compound. The analysis provided insights into its biological activity potential and highlighted the stability of its thione form over the thiol form, suggesting specific structural preferences that could be relevant in biological interactions (Karayel & Oezbey, 2008).

Intermolecular Interactions

Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions. They observed various interaction types like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, essential for understanding the compound's behavior in complex biological systems (Shukla et al., 2014).

Supramolecular Synthons

A study by Saeed et al. focused on a series of 1,2,4-triazole-3-thione compounds, identifying key supramolecular synthons and their roles in the solid-state structures. Their findings highlight the importance of specific supramolecular arrangements for the compound's stability and interactions (Saeed et al., 2019).

Synthesis and Characterization of Derivatives

Zamani et al. synthesized new N-glycosides of 4-(2-phenylethyl)-5-pyridyl-1,2,4-triazole-3-thiones, expanding the chemical repertoire and potential applications of these compounds. This synthesis and the structural determination provide a foundation for further biological and pharmacological studies (Zamani, Faghihi, & Iqbal, 2002).

properties

Molecular Formula

C17H19N3S2

Molecular Weight

329.5g/mol

IUPAC Name

4-(1-phenylethyl)-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H19N3S2/c1-3-7-15-10-14(11-22-15)16-18-19-17(21)20(16)12(2)13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,19,21)

InChI Key

CAWOEGSOGDTGOS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.